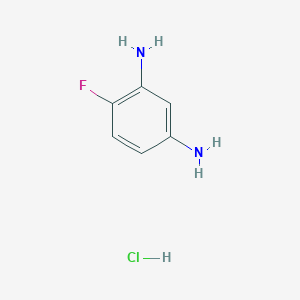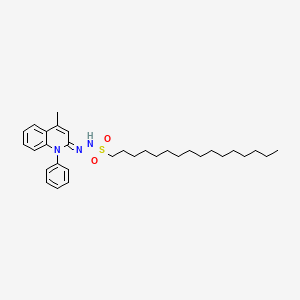![molecular formula C13H16N2O3 B12868259 tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)
tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate is a chemical compound with the molecular formula C12H14N2O3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate typically involves the reaction of 2-methylbenzo[d]oxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
- Dissolve 2-methylbenzo[d]oxazole in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation can yield oxazole derivatives with additional oxygen-containing functional groups.
- Reduction can produce reduced oxazole derivatives with hydrogen atoms added to the ring.
- Substitution reactions can result in the formation of new carbamate derivatives with different functional groups.
科学研究应用
tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity, protein interactions, and cellular processes.
Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
作用机制
The mechanism of action of tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or proteins. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The tert-butyl group can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
相似化合物的比较
tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl benzo[d]oxazol-4-ylcarbamate: This compound lacks the methyl group at the 2-position, which can influence its chemical reactivity and biological activity.
tert-Butyl (2-ethoxybenzo[d]oxazol-4-yl)carbamate: The presence of an ethoxy group instead of a methyl group can alter the compound’s electronic properties and interactions with molecular targets.
tert-Butyl (2-chlorobenzo[d]oxazol-4-yl)carbamate:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other oxazole derivatives.
属性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC 名称 |
tert-butyl N-(2-methyl-1,3-benzoxazol-4-yl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-8-14-11-9(6-5-7-10(11)17-8)15-12(16)18-13(2,3)4/h5-7H,1-4H3,(H,15,16) |
InChI 键 |
FHYJDOHHIBARJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC=C2O1)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


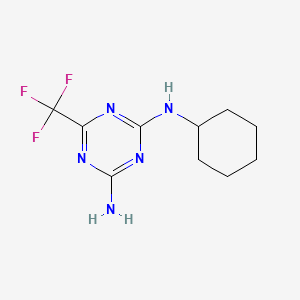
![1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12868187.png)
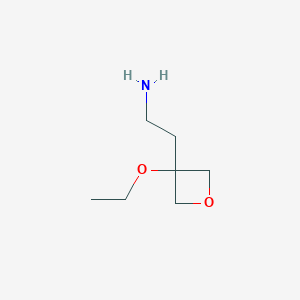
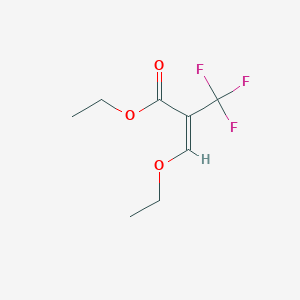
![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)

![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)
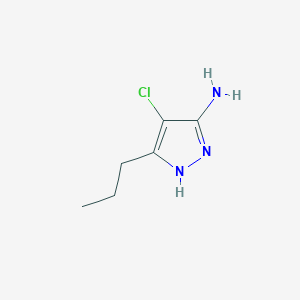

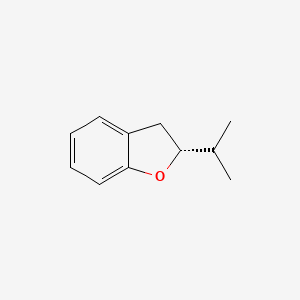
![5-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12868270.png)
